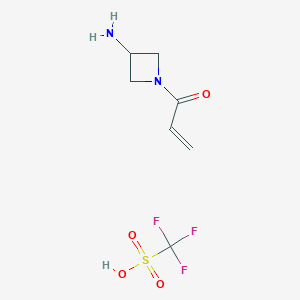
1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid
Übersicht
Beschreibung
1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid is a useful research compound. Its molecular formula is C7H11F3N2O4S and its molecular weight is 276.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.
- Chemical Formula : CHFNOS
- Molecular Weight : 276.24 g/mol
- IUPAC Name : 1-(3-aminoazetidin-1-yl)prop-2-en-1-one; trifluoromethanesulfonic acid
- CAS Number : 1466131-12-3
The primary target for this compound is the Histamine H3 receptor (H3R) , where it functions as a partial agonist . The activation of H3R can influence various neurotransmitter systems, including those involved in sleep regulation, cognition, and appetite control. The compound’s interaction with H3R has been linked to potential therapeutic effects in conditions such as cognitive disorders and sleep disturbances .
In Vitro Studies
Research indicates that this compound exhibits nanomolar activity at H3R (pKi = 8.5), suggesting a strong affinity for this receptor. Additionally, it shows minimal activity on cytochrome P450 enzymes, indicating good metabolic stability.
In Vivo Studies
In animal models, similar compounds have demonstrated effects on memory and cognition. For instance, a related compound showed an amnesic effect in social recognition tests in mice, suggesting that modulation of H3R can significantly impact cognitive functions.
Safety and Toxicology
While specific safety data for 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one is limited, compounds with similar structures often require thorough toxicological evaluations. The trifluoromethyl group may enhance lipophilicity and metabolic stability but could also pose unique risks that necessitate further investigation .
Research Applications
This compound has potential applications across various fields:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting cognitive disorders.
- Neuroscience : Investigating the role of H3R in neurotransmitter release and cognitive function.
- Organic Synthesis : Serving as a building block for synthesizing other bioactive molecules.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-Aminoazetidin-1-yl)propan-2-one | Structure | Moderate affinity for H3R |
| 1-(3-Aminoazetidin-1-yl)ethanone | Structure | Lower reactivity due to lack of trifluoromethyl group |
| 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one | Structure | Enhanced reactivity due to double bond |
Case Studies
Several studies have highlighted the biological significance of azetidine derivatives. For example:
- Cognitive Enhancement : A study demonstrated that compounds similar to 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one could enhance memory retention in rodent models by modulating histaminergic signaling pathways.
- Neuroprotection : Research indicated that these compounds could protect against neurodegenerative processes by influencing neurotransmitter dynamics at the synaptic level.
Eigenschaften
IUPAC Name |
1-(3-aminoazetidin-1-yl)prop-2-en-1-one;trifluoromethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.CHF3O3S/c1-2-6(9)8-3-5(7)4-8;2-1(3,4)8(5,6)7/h2,5H,1,3-4,7H2;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKICQZGOGLJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)N.C(F)(F)(F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















